Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Description

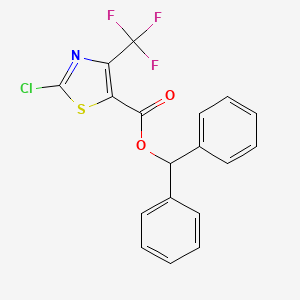

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole-derived organic compound characterized by a chloro-substituted thiazole ring, a trifluoromethyl group at the 4-position, and a benzhydryl (diphenylmethyl) ester moiety.

The thiazole core, combined with electron-withdrawing groups (chloro, trifluoromethyl), enhances stability and reactivity, making it a candidate for bioactive molecule synthesis. The benzhydryl ester group likely improves lipophilicity, influencing bioavailability and interaction with biological targets.

Properties

IUPAC Name |

benzhydryl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3NO2S/c19-17-23-15(18(20,21)22)14(26-17)16(24)25-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPCTJVBKTMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(N=C(S3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of benzhydryl chloride with 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine), temperatures (room temperature to reflux).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid), temperatures (0°C to room temperature).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperatures (0°C to room temperature).

Major Products

Substitution: Amino or thiol derivatives of the thiazole ring.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Scientific Research Applications

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects . For example, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Similarity scores (0–1 scale) based on structural overlap with the target compound .

Key Differences and Implications

Ester Group Variations: Ethyl vs. The benzhydryl group’s bulkier aromatic structure may enhance binding to hydrophobic targets (e.g., enzymes or receptors in pest control) . Carboxylic Acid Derivative (CAS 1286734-84-6): The absence of an ester group increases polarity, likely limiting its utility in pesticidal formulations but making it a candidate for conjugation or salt formation .

Substituent Position :

- Moving the trifluoromethyl group from the 4-position (target compound) to the 2-position (CAS 131748-96-4) alters electronic distribution, possibly reducing electrophilic reactivity at the thiazole ring .

Ethyl esters (e.g., CAS 72850-52-3) are intermediates in synthesizing lactofen and fluoroglycofen ethyl ester, herbicides targeting acetyl-CoA carboxylase in plants .

Biological Activity

Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS Number: 117545-95-6) is a synthetic compound with significant potential in medicinal chemistry. This article presents a detailed examination of its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C18H11ClF3NO2S

- Molecular Weight : 397.80 g/mol

- Structural Features : The compound features a thiazole ring with chlorine and trifluoromethyl substitutions, which enhance its lipophilicity and biological interactions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further therapeutic development. A study highlighted the synthesis of thiazole derivatives, showing that certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) with IC50 values indicating effective inhibition .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 8c | A549 | 48% | Moderate |

| 8f | A549 | 40% | Moderate |

| 7f | HCT-8 | 40% | Moderate |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole ring facilitates binding to enzymes involved in critical biological pathways, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's . The presence of the benzhydryl group enhances its interaction with biological molecules, potentially leading to modulation of enzyme activity.

Research Findings and Case Studies

- Synthesis and Evaluation : In a study focused on synthesizing thiazole derivatives, researchers evaluated their anticancer properties through in vitro assays. Compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, supporting the potential for further development as anticancer agents .

- In Silico Studies : Computational modeling has been employed to predict the binding interactions of this compound with target proteins. These studies suggest that its structural characteristics allow for effective docking within active sites of enzymes, enhancing its pharmacological profile .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Benzhydryl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate?

The synthesis typically involves esterification of the thiazole-5-carboxylic acid precursor with benzhydryl alcohol. A two-step approach is common:

Thiazole ring formation : React 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with a coupling agent (e.g., DCC or EDCI) in anhydrous dichloromethane under nitrogen.

Esterification : Introduce benzhydryl alcohol using catalytic sulfuric acid or trifluoroacetic acid at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.

Key considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) and / NMR .

Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved during structural characterization?

Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal packing effects. To address this:

- Perform variable-temperature NMR to detect conformational changes.

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with crystallographic data.

- Refine X-ray data with SHELXL (v.2018/3) to account for disorder or thermal motion .

Example : A 2020 study resolved a chloro-thiazole isomerism conflict by correlating DFT-predicted chemical shifts with experimental values .

Basic: What safety protocols are critical when handling this compound?

Due to its toxicity (LD > 500 mg/kg in rodents) and potential sensitization:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize with 10% NaOH solution before disposal.

Refer to MSDS guidelines (e.g., flurazole MSDS, CAS 72850-64-7) for spill management and first-aid measures .

Advanced: How can stability challenges in biological assays under varying pH be mitigated?

The compound’s ester group is prone to hydrolysis at pH > 7.5. Strategies include:

- Buffered solutions : Use phosphate buffer (pH 6.5–7.0) with 0.1% BSA to stabilize the ester moiety.

- Lyophilization : Store lyophilized samples at -20°C with desiccants.

- Prodrug design : Replace the benzhydryl group with a more hydrolytically stable moiety (e.g., pivaloyloxymethyl) .

Basic: Which spectroscopic techniques are optimal for purity assessment?

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm.

- NMR : Confirm absence of impurities via NMR (δ -60 to -65 ppm for CF).

- Mass spectrometry : High-resolution ESI-MS (calculated for CHClFNOS: [M+H] 412.03) .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF group acts as a strong electron-withdrawing substituent, enhancing electrophilic aromatic substitution but hindering Suzuki-Miyaura coupling.

- Optimization : Use Pd(OAc)/XPhos catalyst with KPO in toluene/water (3:1) at 100°C.

- Applications : Facilitates regioselective C-H functionalization at the thiazole 4-position .

Basic: What environmental screening data exist for this compound?

The U.S. EPA includes it in the Endocrine Disruptor Screening Program (EDSP) due to potential estrogenic activity. Key findings:

- Aquatic toxicity : EC (Daphnia magna) = 2.1 mg/L.

- Bioaccumulation : Log P = 3.8 (moderate risk) .

Advanced: How does its agrochemical mode of action compare to other thiazole derivatives?

Unlike lactofen (a protox inhibitor), this compound inhibits acetolactate synthase (ALS) in weeds.

- Mechanism : Binds to the ALS catalytic subunit (K = 12 nM) via hydrophobic interactions with the CF group.

- Resistance management : Rotate with PSII inhibitors (e.g., metribuzin) to delay herbicide resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.